Selexipag

Receptor Selectivity IP Receptor EP3 Receptor

For researchers requiring a highly selective, non-prostanoid IP receptor agonist, Selexipag (NS-304) offers a unique pharmacological profile. Its prodrug design delivers sustained exposure to the 37-fold more potent active metabolite, ACT-333679. Unlike oral treprostinil, Selexipag avoids confounding off-target (EP3) effects, making it an ideal tool for isolating IP receptor-mediated vascular responses. Real-world evidence shows a 47% lower risk of PAH-related hospitalization compared to oral treprostinil, supporting its use in health-economic outcome studies. Ideal for formulation and drug delivery research.

Molecular Formula C26H32N4O4S
Molecular Weight 496.6 g/mol
CAS No. 475086-01-2
Cat. No. B1681723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelexipag
CAS475086-01-2
Synonyms2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)-N-(methylsulfonyl)acetamide
ACT 293987
ACT-293987
ACT293987
NS-304
selexipag
Uptravi
Molecular FormulaC26H32N4O4S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)
InChIKeyQXWZQTURMXZVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selexipag (CAS 475086-01-2): Baseline Profile for Pulmonary Arterial Hypertension Drug Development and Procurement


Selexipag (NS-304, ACT-293987) is an orally administered, non-prostanoid prodrug that acts as a selective agonist of the prostacyclin (IP) receptor. It is indicated for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization [1]. Selexipag is distinct from traditional prostacyclin analogs in its chemical structure and its high selectivity for the IP receptor [2]. It is a prodrug that is rapidly metabolized by carboxylesterases to its active metabolite, MRE-269 (ACT-333679), which is approximately 37 times more potent at the IP receptor than the parent compound [3].

Why Selexipag (Uptravi) is Not Interchangeable with Other Oral Prostacyclin Pathway Agents in PAH


Selexipag's distinct molecular pharmacology and clinical outcomes preclude its direct substitution with other oral prostacyclin pathway agents (PPAs) like oral treprostinil. While both are orally active and target the prostacyclin pathway, they differ fundamentally in their mechanism of action and clinical impact. Selexipag is a non-prostanoid prodrug with high selectivity for the IP receptor, whereas treprostinil is a prostacyclin analog that also activates off-target receptors, most notably the contractile EP3 receptor [1]. This selectivity difference translates into distinct clinical outcomes, with real-world evidence demonstrating a 47% lower risk of PAH-related hospitalization for patients on selexipag compared to oral treprostinil [2]. Such divergence in key outcomes underscores that these agents cannot be considered therapeutically equivalent and should be selected based on patient-specific factors and treatment goals.

Selexipag vs. Comparators: Quantitative Evidence for Scientific Selection and Procurement Decisions


Receptor Selectivity: High IP Receptor Affinity with Minimal Off-Target Activation Compared to Prostacyclin Analogs

Selexipag demonstrates high selectivity for the human IP receptor. Its active metabolite, ACT-333679, exhibits at least 130-fold selectivity for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, TP) [1]. In stark contrast, prostacyclin analogs like treprostinil, iloprost, and beraprost are non-selective and can activate the contractile EP3 receptor [2]. This selectivity difference has functional consequences: in isolated rat femoral arteries pre-contracted with phenylephrine, treprostinil, iloprost, and beraprost caused additional contraction, which was reversed to relaxation only after EP3 receptor antagonism. Selexipag and ACT-333679 produced only relaxation [3].

Receptor Selectivity IP Receptor EP3 Receptor Vasoconstriction

Clinical Worsening: Superior Risk Reduction Compared to Placebo and Numerically Greater Effect than Oral Treprostinil

In a network meta-analysis of randomized controlled trials, selexipag demonstrated a significant reduction in the risk of clinical worsening compared to placebo. The effect was numerically greater than that observed for oral treprostinil [1]. The analysis found a 53% risk reduction for selexipag (RR 0.47, 95% CI 0.35-0.65, p<0.001) versus a 35% risk reduction for oral treprostinil (RR 0.65, 95% CI 0.46-0.90, p=0.012) [2].

Clinical Worsening Efficacy PAH Network Meta-Analysis

Hospitalization Risk: Real-World Evidence of Superior Reduction in All-Cause and PAH-Related Hospitalizations vs. Oral Treprostinil

A large, retrospective claims database analysis directly compared real-world hospitalization outcomes in PAH patients treated with selexipag versus oral treprostinil [1]. The study found that selexipag was associated with a significantly lower risk of both all-cause and PAH-related hospitalizations [2]. Crude hospitalization rates per 100 person-years were 63.2 for PAH-related admissions and 69.1 for all-cause admissions in the selexipag cohort, compared to 103.7 and 113.9, respectively, for oral treprostinil [3].

Hospitalization Real-World Evidence Healthcare Utilization PAH

Vasorelaxation in Pulmonary Artery: Full Relaxation Response Maintained in Diseased State vs. Attenuated Response with Treprostinil

The functional consequence of IP receptor selectivity was directly tested in isolated pulmonary arteries from rats with monocrotaline-induced pulmonary arterial hypertension (MCT-PAH) [1]. The active metabolite of selexipag, ACT-333679, evoked full relaxation of pulmonary arteries from both control and MCT-PAH rats. In contrast, the prostacyclin analog treprostinil evoked weaker relaxation in control arteries and failed to induce relaxation in arteries from MCT-PAH rats [2].

Vasorelaxation Pulmonary Artery MCT-PAH Rat Model Treprostinil

Selexipag: Prioritized Research and Industrial Application Scenarios Based on Differential Evidence


PAH Clinical Research: Trials Targeting Reduction in Hospitalizations and Healthcare Utilization

Given the real-world evidence demonstrating a 46% lower risk of all-cause hospitalization and a 47% lower risk of PAH-related hospitalization compared to oral treprostinil [1], selexipag should be prioritized as the study drug or active comparator in clinical trials where the primary or key secondary endpoint is reduction in healthcare resource utilization, hospital admission rates, or associated costs.

Pharmacology Research: Studies of IP Receptor Selectivity and Vascular Reactivity

Selexipag, due to its high IP receptor selectivity (>130-fold over other prostanoid receptors) [2] and its lack of paradoxical vasoconstriction in femoral arteries [3], is the ideal agent for research aimed at isolating the specific effects of IP receptor activation in vascular beds. It serves as a cleaner pharmacological tool than non-selective prostacyclin analogs like treprostinil or iloprost, which confound results through EP3 receptor engagement.

Formulation and Prodrug Research: Development of Sustained-Release Oral Therapies

Selexipag's unique prodrug design, which provides sustained plasma exposure of its 37-fold more potent active metabolite (ACT-333679) [4], makes it a compelling candidate for formulation studies. Research into novel drug delivery systems, such as controlled-release formulations, can build upon this established pharmacokinetic profile to further optimize tolerability by minimizing peak-trough fluctuations [5].

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